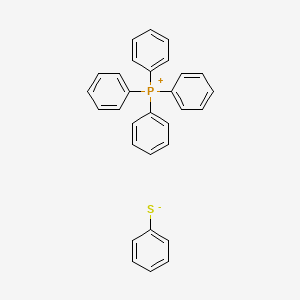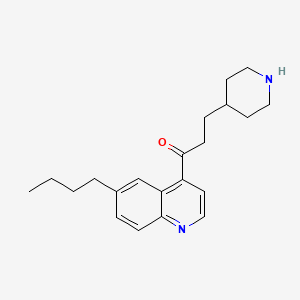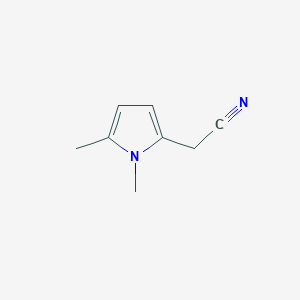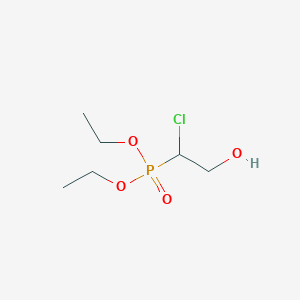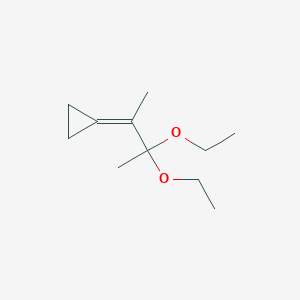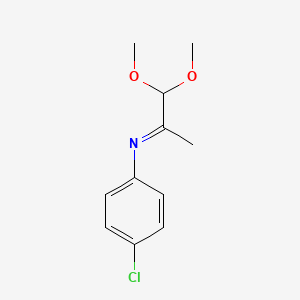![molecular formula C7H6S B14487606 7-Thiabicyclo[4.2.0]octa-1,3,5-triene CAS No. 63559-01-3](/img/structure/B14487606.png)
7-Thiabicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thiabicyclo[420]octa-1,3,5-triene is a sulfur-containing bicyclic compound with the molecular formula C7H6S This compound is characterized by its unique bicyclic structure, which includes a sulfur atom integrated into the ring system
Vorbereitungsmethoden
The synthesis of 7-Thiabicyclo[4.2.0]octa-1,3,5-triene typically involves the use of specific starting materials and catalysts. One common method involves the reaction of benzocyclobutene with sulfur sources under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
7-Thiabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state, potentially forming thiols or other reduced sulfur species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Thiabicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds and as a model compound for studying sulfur chemistry.
Biology: Its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 7-Thiabicyclo[4.2.0]octa-1,3,5-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the bicyclic structure can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular pathways involved can vary, but they often include interactions with thiol groups and other sulfur-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
7-Thiabicyclo[4.2.0]octa-1,3,5-triene can be compared with other bicyclic sulfur-containing compounds, such as:
Benzocyclobutene: Similar in structure but lacks the sulfur atom, leading to different chemical properties and reactivity.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon compound without the sulfur atom, used as a reference for studying the effects of sulfur incorporation.
7-Azabicyclo[4.2.0]octa-1,3,5-triene: Contains a nitrogen atom instead of sulfur, offering a comparison of the effects of different heteroatoms in the bicyclic structure The uniqueness of 7-Thiabicyclo[42
Eigenschaften
CAS-Nummer |
63559-01-3 |
|---|---|
Molekularformel |
C7H6S |
Molekulargewicht |
122.19 g/mol |
IUPAC-Name |
7-thiabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6S/c1-2-4-7-6(3-1)5-8-7/h1-4H,5H2 |
InChI-Schlüssel |
KUGJQUKMALCUKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


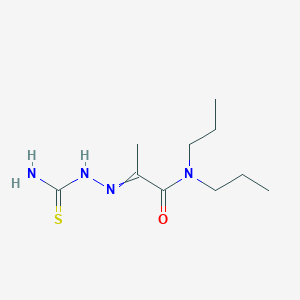
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)

![Prop-1-en-1-yl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14487550.png)
![N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14487554.png)
![N,N-Diethyl-N-[(nonyloxy)methyl]ethanaminium chloride](/img/structure/B14487562.png)
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
